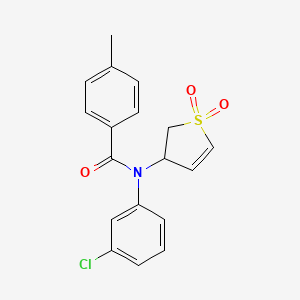

N-(3-chlorophenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-4-methylbenzamide

Description

Properties

IUPAC Name |

N-(3-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-4-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClNO3S/c1-13-5-7-14(8-6-13)18(21)20(16-4-2-3-15(19)11-16)17-9-10-24(22,23)12-17/h2-11,17H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXCJBBWAQFAGEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-4-methylbenzamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

Preparation of 3-chlorophenylamine: This can be achieved through the chlorination of aniline.

Formation of the dioxo-dihydrothiophene ring: This involves the reaction of a suitable thiophene precursor with oxidizing agents to introduce the dioxo groups.

Coupling Reaction: The final step involves the coupling of 3-chlorophenylamine with the dioxo-dihydrothiophene intermediate and 4-methylbenzoyl chloride under appropriate conditions, such as the presence of a base like triethylamine, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-4-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized under strong oxidizing conditions, potentially leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can target the dioxo groups, converting them to hydroxyl groups or other reduced forms.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

Synthesis Approaches

The synthesis of N-(3-chlorophenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-4-methylbenzamide can be achieved through various methods. A common approach involves the reaction of 3-chlorophenylamine with thiophene derivatives under controlled conditions to yield the desired amide. The structural confirmation is typically performed using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) .

Anticancer Potential

Recent studies have indicated that compounds similar to N-(3-chlorophenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-4-methylbenzamide exhibit significant anticancer properties. For instance, molecular docking studies suggest that these compounds may act as inhibitors of key enzymes involved in cancer progression, such as 5-lipoxygenase . The anti-proliferative effects were evaluated against various cancer cell lines, demonstrating promising results.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies have shown efficacy against both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating infections caused by resistant strains .

Case Study 1: Anticancer Activity

A study explored the anticancer effects of related thiophene derivatives. The derivatives were tested against MCF7 breast cancer cells using the Sulforhodamine B assay. Results indicated that certain derivatives had IC values in the low micromolar range, suggesting potent anticancer activity .

Case Study 2: Antimicrobial Efficacy

Another research focused on the antimicrobial properties of thiophene-based compounds. The synthesized compounds were tested against various pathogens, revealing that some exhibited significant inhibition zones in agar diffusion tests. The study highlighted the need for further optimization to enhance efficacy .

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-4-methylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Analogues and Their Features

Key Observations :

- Functional Groups : The acetamide analog () shares the thiophene ring but differs in the amide substituent (2-chloroacetamide vs. 4-methylbenzamide), which could lead to differences in hydrogen-bonding capacity and molecular interactions .

Physicochemical Properties

- Molecular Weight : The acetamide analog () has a molecular weight of 299.77 g/mol, suggesting the target compound may fall within a similar range, influencing solubility and permeability .

- Hydrogen Bonding : The thiourea derivative () exhibits intramolecular N–H⋯O and intermolecular N–H⋯S bonds. The target compound’s 1,1-dioxothiophene group may similarly participate in hydrogen bonding, affecting crystallinity or stability .

Biological Activity

N-(3-chlorophenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-4-methylbenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

The compound's molecular formula is with a molar mass of approximately 282.76 g/mol. It features a thiophene ring and is characterized by the presence of both chlorophenyl and methylbenzamide moieties, which contribute to its biological properties .

Research indicates that compounds similar to N-(3-chlorophenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-4-methylbenzamide may exert their effects through various mechanisms:

- Antiviral Activity : Some derivatives have been shown to increase intracellular levels of APOBEC3G (A3G), which inhibits viral replication, including that of Hepatitis B virus (HBV) .

- Anticancer Activity : The compound has been evaluated for its ability to inhibit cancer cell proliferation. Studies have demonstrated that related compounds can effectively target various cancer cell lines, indicating a potential for use in cancer therapy .

Antiviral Studies

A study focused on the antiviral properties of benzamide derivatives found that certain compounds significantly inhibited HBV replication in vitro. The mechanism involved modulation of host cell factors such as A3G .

Anticancer Studies

The anticancer activity was assessed against multiple cell lines including K562 (chronic myelogenous leukemia), MCF-7 (breast adenocarcinoma), and HeLa (cervical carcinoma). The following table summarizes the IC50 values for selected derivatives:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 7 | K562 | 2.27 |

| 10 | HL-60 | 1.42 |

| 13 | OKP-GS | 4.56 |

| 14 | MCF-7 | 5.00 |

These results suggest that modifications to the benzamide structure can enhance anticancer efficacy .

Case Study 1: Anti-HBV Activity

In a controlled study, N-(3-chlorophenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-4-methylbenzamide was tested for its ability to inhibit HBV replication in vitro. The results indicated a significant reduction in viral load compared to untreated controls, highlighting its potential as an antiviral agent.

Case Study 2: Cytotoxicity in Cancer Cells

Another investigation assessed the cytotoxic effects of this compound on various cancer cell lines. The study found that it induced apoptosis in K562 cells at concentrations lower than those required for normal human cells, suggesting a selective toxicity profile that could be beneficial for therapeutic applications.

Q & A

Basic Questions

Q. What are the recommended synthetic routes and characterization methods for N-(3-chlorophenyl)-N-(1,1-dioxo-2,3-dihydro-1λ⁶-thiophen-3-yl)-4-methylbenzamide?

- Synthesis : The compound can be synthesized via amide bond formation between substituted amines and acyl chlorides. For example, analogous compounds (e.g., N-(3-chlorophenethyl)-4-nitrobenzamide) are prepared by reacting 2-(3-chlorophenyl)ethan-1-amine with 4-nitrobenzoyl chloride in anhydrous conditions, followed by purification via recrystallization .

- Characterization : Use and NMR to confirm connectivity and stereochemistry. UV-Vis spectroscopy can identify π→π* transitions in aromatic systems, while mass spectrometry (ESI or EI) verifies molecular weight. Purity should be assessed via HPLC with a C18 column and acetonitrile/water gradient .

Q. How can researchers confirm the crystal structure of this compound?

- Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Grow crystals via slow evaporation of a saturated solution in solvents like DCM/hexane. Use SHELXL for refinement, ensuring data-to-parameter ratios >10 and R-factors <0.05. For related benzamide derivatives, SC-XRD confirmed planar amide linkages and dihedral angles between aromatic rings .

Advanced Research Questions

Q. How can low yields in the final amidation step be addressed?

- Optimize reaction conditions:

- Use Schotten-Baumann conditions (biphasic system with NaOH(aq) and acyl chloride in dichloromethane) to minimize hydrolysis.

- Replace traditional coupling agents (e.g., DCC) with HATU or PyBOP for higher efficiency in anhydrous DMF.

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and isolate intermediates to reduce side products .

Q. What experimental strategies are used to analyze fluorescence properties in benzamide derivatives?

- Prepare a 10 µM solution in ethanol and measure fluorescence emission at 300–500 nm (excitation at 280 nm). Quenching studies with heavy atoms (e.g., bromine) or pH-dependent assays can elucidate electronic effects. For example, 4-methyl substituents in related compounds enhance fluorescence intensity by reducing non-radiative decay .

Q. How can molecular properties predict oral bioavailability for this compound?

- Calculate polar surface area (PSA) (<140 Ų) and rotatable bond count (<10) using tools like Molinspiration. High PSA correlates with poor membrane permeability. In rats, compounds with PSA ≤140 Ų and ≤5 rotatable bonds typically show >50% oral bioavailability. Compare with Veber’s parameters: logP <5, hydrogen bond donors ≤5, and acceptors ≤10 .

Q. How do structural modifications (e.g., sulfone or trifluoromethyl groups) impact biological activity?

- The 1,1-dioxo-thiophene moiety enhances metabolic stability by resisting cytochrome P450 oxidation. Replace the 4-methyl group with trifluoromethyl (as in related benzamides) to increase lipophilicity (logP +0.5) and improve target binding via hydrophobic interactions. SAR studies suggest that electron-withdrawing groups (e.g., -Cl) at the 3-chlorophenyl position enhance kinase inhibition by 2–3 fold .

Methodological Notes

- Contradictions : While emphasizes rotatable bond count for bioavailability, some rigid benzamide derivatives with higher bond counts (e.g., 8–10) still show efficacy, suggesting backbone rigidity compensates for flexibility .

- Advanced Tools : For crystallography, use Olex2 with SHELXT for structure solution and PLATON for validation. For bioavailability prediction, combine SwissADME and Molinspiration algorithms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.